AM103

Description

Properties

Key on ui mechanism of action |

The exact mechanism of actions is not known, however, AM103 inhibits the 5-lipoxygenase-activiting protein (FLAP). This prevents the synthesis of LT, which normally triggers inflammation. |

|---|---|

Molecular Formula |

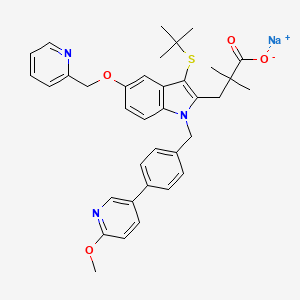

C36H38N3NaO4S |

Molecular Weight |

631.8 g/mol |

IUPAC Name |

sodium;3-[3-tert-butylsulfanyl-1-[[4-(6-methoxypyridin-3-yl)phenyl]methyl]-5-(pyridin-2-ylmethoxy)indol-2-yl]-2,2-dimethylpropanoate |

InChI |

InChI=1S/C36H39N3O4S.Na/c1-35(2,3)44-33-29-19-28(43-23-27-9-7-8-18-37-27)15-16-30(29)39(31(33)20-36(4,5)34(40)41)22-24-10-12-25(13-11-24)26-14-17-32(42-6)38-21-26;/h7-19,21H,20,22-23H2,1-6H3,(H,40,41);/q;+1/p-1 |

InChI Key |

NJJMCCVPHCNMPB-UHFFFAOYSA-M |

SMILES |

CC(C)(C)SC1=C(N(C2=C1C=C(C=C2)OCC3=CC=CC=N3)CC4=CC=C(C=C4)C5=CN=C(C=C5)OC)CC(C)(C)C(=O)[O-].[Na+] |

Canonical SMILES |

CC(C)(C)SC1=C(N(C2=C1C=C(C=C2)OCC3=CC=CC=N3)CC4=CC=C(C=C4)C5=CN=C(C=C5)OC)CC(C)(C)C(=O)[O-].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

AM103: A Technical Deep Dive into its Mechanism of Action as a FLAP Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

AM103 is a novel and potent small molecule inhibitor of the 5-lipoxygenase-activating protein (FLAP). By selectively targeting FLAP, this compound effectively blocks the synthesis of leukotrienes, a class of pro-inflammatory lipid mediators implicated in a range of inflammatory diseases. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of the relevant biological pathways.

Introduction: The Role of Leukotrienes in Inflammation

Leukotrienes are potent signaling molecules derived from arachidonic acid that play a crucial role in the inflammatory response. The biosynthesis of leukotrienes is initiated by the enzyme 5-lipoxygenase (5-LO) in conjunction with the 5-lipoxygenase-activating protein (FLAP).[1] FLAP is an integral membrane protein that facilitates the transfer of arachidonic acid to 5-LO, the rate-limiting step in leukotriene production.[1] By inhibiting FLAP, the entire downstream cascade of leukotriene synthesis is effectively halted. This makes FLAP a compelling therapeutic target for inflammatory conditions such as asthma and cardiovascular disease.[2][3]

Core Mechanism of Action: Inhibition of FLAP

This compound functions as a direct inhibitor of FLAP.[1][2][3] This targeted action prevents the synthesis of all leukotrienes, including leukotriene B4 (LTB4) and the cysteinyl leukotrienes (CysLTs), which are key mediators of inflammation.[1][2] Unlike leukotriene receptor antagonists that block the action of specific leukotrienes at their receptors, FLAP inhibitors like this compound act further upstream in the pathway, offering the potential for broader and more comprehensive anti-inflammatory effects.[3][4]

Signaling Pathway of Leukotriene Synthesis and this compound Inhibition

The following diagram illustrates the leukotriene biosynthesis pathway and the point of intervention for this compound.

Caption: The leukotriene synthesis pathway and the inhibitory action of this compound on FLAP.

Quantitative Pharmacological Data

This compound has demonstrated potent and selective inhibition of FLAP in a variety of preclinical models. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency of this compound

| Assay | Species | IC50 Value | Reference |

| FLAP Inhibition | - | 4.2 nM | [5] |

| Human Blood LTB4 Inhibition | Human | 349 nM | [5] |

| Whole-Blood Ionophore-Stimulated LTB4 Production | Human | 350 nM | [5] |

| Whole-Blood Ionophore-Stimulated LTB4 Production | Rat | 113 nM | [5] |

| Whole-Blood Ionophore-Stimulated LTB4 Production | Mouse | 117 nM | [5] |

Table 2: In Vivo Efficacy of this compound in Rats

| Model | Parameter Measured | ED50 Value | Reference |

| Calcium Ionophore-Challenged Lung | LTB4 Production | 0.8 mg/kg | [1][5] |

| Calcium Ionophore-Challenged Lung | CysLT Production | 1 mg/kg | [1][5] |

Table 3: Ex Vivo Efficacy of this compound in Rats

| Model | Parameter Measured | EC50 Value | Reference |

| Ex Vivo Whole-Blood Calcium Ionophore-Induced LTB4 Assay | LTB4 Inhibition | ~60 nM | [1] |

| Plasma from In Vivo Calcium Ionophore-Challenged Lung | LTB4 and CysLT Inhibition | ~330 nM | [1][5] |

Table 4: Phase I Clinical Trial Data

| Parameter | Result |

| Safety and Tolerability | Safe and well-tolerated at doses up to 1,000 mg per day.[2] |

| Pharmacodynamics | Robust and statistically significant reduction of LTB4 and LTE4 in a dose-dependent manner.[2] |

Detailed Experimental Protocols

The following are descriptions of the key experimental methodologies used to characterize the mechanism of action of this compound.

Rat Ex Vivo Whole-Blood Calcium Ionophore-Induced LTB4 Assay

This assay is designed to measure the ability of a compound to inhibit LTB4 production in whole blood after oral administration.

Workflow Diagram:

Caption: Workflow for the rat ex vivo whole-blood LTB4 assay.

Protocol:

-

Rats are orally administered this compound at a dose of 1 mg/kg.[1]

-

Blood samples are collected at various time points post-administration.

-

The whole blood is then challenged with a calcium ionophore to stimulate LTB4 production.[1]

-

The concentration of LTB4 in the plasma is measured using a suitable immunoassay.

-

The ex vivo EC50, the concentration of this compound in the plasma that produces 50% inhibition of LTB4 production, is then calculated.[1]

In Vivo Rat Lung Calcium Ionophore Challenge

This model assesses the in vivo efficacy of a compound in inhibiting leukotriene production in the lungs.

Workflow Diagram:

Caption: Workflow for the in vivo rat lung challenge model.

Protocol:

-

This compound is administered to rats at various doses.

-

The lungs of the rats are then challenged in vivo with a calcium ionophore.[1][5]

-

Following the challenge, the lung tissue is harvested and homogenized.

-

The concentrations of LTB4 and cysteinyl leukotrienes (CysLTs) are quantified.[1][5]

-

The ED50, the dose of this compound that causes a 50% reduction in leukotriene production, is determined.[1][5]

Chronic Lung Inflammation Model in Mice

This model evaluates the efficacy of a compound in a more chronic inflammatory setting.

Protocol:

-

BALB/c mice are sensitized and subsequently challenged with ovalbumin to induce chronic lung inflammation.[1]

-

This compound is administered to the mice during the challenge phase.

-

Bronchoalveolar lavage (BAL) fluid is collected.

-

The concentrations of eosinophil peroxidase, CysLTs, and interleukin-5 in the BAL fluid are measured to assess the anti-inflammatory effects of this compound.[1]

Conclusion

This compound is a potent and selective inhibitor of FLAP that effectively blocks the synthesis of pro-inflammatory leukotrienes. Its mechanism of action has been well-characterized through a series of in vitro, in vivo, and ex vivo studies, demonstrating significant inhibition of LTB4 and CysLTs. The promising results from a Phase I clinical trial, which showed the drug to be safe and well-tolerated with robust pharmacodynamic effects, underscore its potential as a therapeutic agent for inflammatory diseases. Further clinical development will be crucial to fully elucidate the therapeutic utility of this compound.

References

- 1. Pharmacological characterization of 3-[3-tert-butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl)-benzyl]-5-(pyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethyl-propionic acid (this compound), a novel selective 5-lipoxygenase-activating protein inhibitor that reduces acute and chronic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. This compound Experimental Treatment for Respiratory Diseases - Clinical Trials Arena [clinicaltrialsarena.com]

- 4. Amira Pharmaceuticals Announces Positive Initial Data From a Phase 1 Study of this compound, A Novel Product Candidate for the Treatment of Respiratory and Cardiovascular Disease - BioSpace [biospace.com]

- 5. glpbio.com [glpbio.com]

The Biological Function of 5-Lipoxygenase-Activating Protein (FLAP): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-lipoxygenase-activating protein (FLAP) is a crucial membrane-bound protein indispensable for the cellular biosynthesis of leukotrienes, potent lipid mediators implicated in a wide array of inflammatory diseases.[1] This technical guide provides a comprehensive overview of the core biological functions of FLAP, its molecular mechanisms, and its significance as a therapeutic target. Detailed experimental protocols for studying FLAP, quantitative data on its inhibitors, and visualizations of its signaling pathway and experimental workflows are presented to serve as a valuable resource for the scientific community.

Introduction: The Central Role of FLAP in Leukotriene Biosynthesis

Leukotrienes are pro-inflammatory eicosanoids derived from arachidonic acid (AA) that play a pivotal role in the pathophysiology of numerous inflammatory conditions, including asthma, allergic rhinitis, cardiovascular diseases, and some cancers.[2][3] The synthesis of leukotrienes is initiated by the enzyme 5-lipoxygenase (5-LO), which catalyzes the first two steps in the conversion of AA to leukotriene A4 (LTA4).[1] However, in an intact cellular environment, 5-LO requires the presence of FLAP for efficient leukotriene production.[4][5]

FLAP, encoded by the ALOX5AP gene in humans, is an 18-kDa protein located in the nuclear envelope.[3][6] It is not an enzyme itself but functions as an essential scaffold or transfer protein.[3][7] Upon cellular stimulation, which leads to an influx of calcium and the release of AA from membrane phospholipids by cytosolic phospholipase A2 (cPLA2), 5-LO translocates from the cytosol and nucleoplasm to the nuclear envelope.[5][8] At the nuclear membrane, FLAP is thought to facilitate the efficient transfer of AA to 5-LO, thereby enabling the synthesis of LTA4.[8] LTA4 is an unstable epoxide that is subsequently converted to either leukotriene B4 (LTB4) by LTA4 hydrolase or to the cysteinyl leukotrienes (LTC4, LTD4, and LTE4) by LTC4 synthase.[9]

Molecular Mechanism of FLAP Action

The precise mechanism by which FLAP activates 5-LO has been the subject of extensive research. The prevailing model suggests that FLAP acts as an arachidonic acid binding protein, concentrating the substrate in close proximity to the active site of 5-LO at the nuclear membrane.[8] Some studies also suggest a direct physical interaction between FLAP and 5-LO, forming a leukotriene-synthesizing complex.[10][11] Evidence for this interaction comes from co-immunoprecipitation studies and proximity ligation assays.[12]

FLAP exists as a homodimer within the nuclear membrane, and this dimerization appears to be critical for its function.[13] Inhibitors of FLAP have been shown to disrupt this dimeric structure, which may be a key aspect of their mechanism of action.[13]

Signaling Pathway Visualization

Caption: The Leukotriene Biosynthesis Pathway highlighting the central role of FLAP.

FLAP in Health and Disease

Given its critical role in the production of pro-inflammatory leukotrienes, FLAP is a key player in the inflammatory response. Its expression is highest in myeloid cells such as neutrophils, eosinophils, monocytes/macrophages, and mast cells.[14] Studies using FLAP-deficient mice have demonstrated a blunted inflammatory response in various models, confirming the essential role of FLAP in leukotriene-mediated inflammation.[1] These mice are generally healthy but are unable to produce leukotrienes.[1]

The involvement of FLAP and the leukotriene pathway has been implicated in a range of human diseases:

-

Asthma and Allergic Rhinitis: Leukotrienes are potent bronchoconstrictors and mediators of allergic inflammation.[7]

-

Cardiovascular Disease: Genetic variations in the ALOX5AP gene have been associated with an increased risk of myocardial infarction and stroke.[7]

-

Cancer: The 5-LO pathway has been implicated in the progression of several types of cancer.[6]

FLAP as a Therapeutic Target

The indispensable role of FLAP in leukotriene synthesis makes it an attractive target for anti-inflammatory drug development.[3] FLAP inhibitors block the production of all leukotrienes (both LTB4 and cysteinyl leukotrienes), offering a broader spectrum of anti-inflammatory activity compared to leukotriene receptor antagonists, which only block the action of specific leukotrienes.[3]

Several FLAP inhibitors have been developed and investigated in clinical trials.[2][13]

Quantitative Data: FLAP Inhibitor Affinities

The following table summarizes the binding affinities and inhibitory concentrations of selected FLAP inhibitors.

| Inhibitor | FLAP Binding IC50 (nM) | Leukotriene Synthesis Inhibition IC50 (nM) | Reference(s) |

| MK-886 | ~0.08 µM (in neutrophils) | - | [2] |

| Quiflapon (MK-591) | 1.6 | 3.1 (human PMNLs) | [15] |

| Fiboflapon (GSK2190915) | 2.9 | 76 (human blood) | [15] |

| AM 103 | 4.2 | - | [15] |

| AZD5718 | 6.0 | 2.0 (free, in human whole blood) | [13] |

| (S)-BI 665915 | 1.7 | 45 (human whole blood) | [15] |

IC50 values can vary depending on the specific assay conditions and cell type used.

Experimental Protocols for Studying FLAP

FLAP Binding Assay

This assay measures the ability of a compound to compete with a radiolabeled ligand for binding to FLAP in cell membrane preparations.

Workflow Visualization

Caption: Workflow for a competitive FLAP binding assay.

Methodology:

-

Cell Culture and Membrane Preparation:

-

Culture a suitable cell line expressing FLAP, such as human promyelocytic leukemia (HL-60) cells.[7]

-

Harvest the cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in an ice-cold homogenization buffer and disrupt the cells using a homogenizer or sonicator.[7]

-

Perform differential centrifugation to isolate the membrane fraction.[7] The final pellet containing the membranes is resuspended in an appropriate buffer.

-

-

Binding Assay:

-

In a multi-well plate, incubate the cell membrane preparation with a fixed concentration of a radiolabeled FLAP inhibitor (e.g., [3H]-MK-886) and varying concentrations of the unlabeled test compound.

-

Incubate at room temperature for a sufficient time to reach equilibrium.

-

Terminate the reaction by rapid filtration through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.

-

-

Quantification and Analysis:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

-

The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.[16][17]

-

Cellular Leukotriene Synthesis Assay

This assay measures the ability of a compound to inhibit the production of leukotrienes in intact cells.

Methodology:

-

Cell Isolation and Stimulation:

-

Isolate primary human immune cells (e.g., neutrophils, monocytes) or use a suitable cell line.

-

Pre-incubate the cells with the test compound or vehicle control for a specified time.

-

Stimulate the cells with a calcium ionophore (e.g., A23187) to induce leukotriene synthesis.[2]

-

-

Leukotriene Extraction:

-

Terminate the reaction and centrifuge to pellet the cells.

-

Collect the supernatant and perform solid-phase extraction (SPE) to purify and concentrate the leukotrienes.

-

-

Quantification by LC-MS/MS:

-

Data Analysis:

-

Calculate the percent inhibition of leukotriene synthesis at each concentration of the test compound to determine the IC50 value.

-

Analysis of FLAP Gene and Protein Expression

RT-PCR for mRNA Expression:

-

RNA Isolation: Isolate total RNA from cells or tissues of interest using a suitable method (e.g., TRIzol reagent).[8][18]

-

Reverse Transcription: Synthesize cDNA from the isolated RNA using a reverse transcriptase enzyme.[18][19]

-

PCR Amplification: Perform polymerase chain reaction (PCR) or quantitative PCR (qPCR) using primers specific for the ALOX5AP gene.[8][19]

-

Analysis: Analyze the PCR products by gel electrophoresis or by monitoring the fluorescence signal in real-time for qPCR to determine the relative expression level of FLAP mRNA.[19]

Western Blotting for Protein Expression:

-

Protein Extraction: Prepare total cell lysates or membrane protein extracts from cells or tissues.[20]

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[21][22]

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[21][23]

-

Immunodetection:

-

Visualization: Detect the protein bands using a chemiluminescent substrate and an imaging system.[21]

Proximity Ligation Assay (PLA) for 5-LO/FLAP Interaction

This immunofluorescence-based technique allows for the in situ visualization of protein-protein interactions.[12]

Methodology:

-

Cell Preparation: Seed cells on coverslips, fix, and permeabilize them.[12][24]

-

Antibody Incubation: Incubate the cells with primary antibodies raised in different species against 5-LO and FLAP.[12][25]

-

PLA Probe Incubation: Add secondary antibodies conjugated with unique oligonucleotides (PLA probes) that bind to the primary antibodies.[25][26]

-

Ligation and Amplification: If the proteins are in close proximity (<40 nm), the oligonucleotides on the PLA probes can be ligated to form a circular DNA template. This template is then amplified via rolling circle amplification.[25][26]

-

Detection: The amplified DNA is detected with fluorescently labeled oligonucleotides, and the resulting fluorescent spots, each representing a protein-protein interaction, are visualized by fluorescence microscopy.[26]

Conclusion

The 5-lipoxygenase-activating protein is a linchpin in the biosynthesis of leukotrienes, making it a central figure in the inflammatory cascade and a highly validated target for the development of novel anti-inflammatory therapeutics. A thorough understanding of its biological function, molecular mechanisms, and the experimental methodologies to study it are paramount for researchers and drug developers in the field. This guide provides a foundational resource to aid in the ongoing investigation of FLAP and the development of next-generation therapies targeting the leukotriene pathway.

References

- 1. Differential impact of 5-lipoxygenase-activating protein antagonists on the biosynthesis of leukotrienes and of specialized pro-resolving mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Substituted 1,2,4-Triazoles as Novel and Selective Inhibitors of Leukotriene Biosynthesis Targeting 5-Lipoxygenase-Activating Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. FLAP: a novel drug target for inhibiting the synthesis of leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. binding capacity bmax: Topics by Science.gov [science.gov]

- 5. 5-lipoxygenase and FLAP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ALOX5AP arachidonate 5-lipoxygenase activating protein [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. ftp.sanger.ac.uk [ftp.sanger.ac.uk]

- 9. ptglab.com [ptglab.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Modifications in FLAP's second cytosolic loop influence 5‐LOX interaction, inhibitor binding, and leukotriene formation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. scbt.com [scbt.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Canadian Society of Pharmacology and Therapeutics (CSPT) - Inhibitory constant (Ki) [pharmacologycanada.org]

- 17. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]

- 18. mcgill.ca [mcgill.ca]

- 19. pga.mgh.harvard.edu [pga.mgh.harvard.edu]

- 20. Western Blot Sample Preparation Protocol - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]

- 21. Western Blot: Technique, Theory, and Trouble Shooting - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Overview of Western Blotting | Thermo Fisher Scientific - KR [thermofisher.com]

- 23. Khan Academy [khanacademy.org]

- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 25. clyte.tech [clyte.tech]

- 26. How Proximity Ligation Assays (PLA) Work [sigmaaldrich.com]

An In-depth Technical Guide to the AM103 Signaling Pathway in the Inflammatory Response

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the investigational drug AM103, its mechanism of action within the inflammatory cascade, and its potential therapeutic applications. The information is compiled from publicly available preclinical and early-phase clinical data.

Core Concept: this compound and the Leukotriene Pathway

This compound is a novel, orally administered small molecule that functions as a potent and selective inhibitor of 5-lipoxygenase-activating protein (FLAP).[1][2] FLAP is a crucial component in the biosynthesis of leukotrienes, which are potent lipid mediators in the eicosanoid family of inflammatory molecules.[1][3][4] By binding to FLAP, this compound effectively inhibits the synthesis of pro-inflammatory leukotrienes, thereby mitigating the inflammatory response.[1][3] This mechanism of action positions this compound as a potential therapeutic agent for a range of inflammatory diseases, with initial development focused on respiratory conditions such as asthma and allergic rhinitis.[1]

The this compound Signaling Pathway

The anti-inflammatory effects of this compound are directly linked to its intervention in the 5-lipoxygenase (5-LO) pathway. Under normal inflammatory conditions, the release of arachidonic acid from the cell membrane initiates a cascade that leads to the production of various inflammatory mediators. In the leukotriene pathway, 5-LO requires the presence of FLAP to convert arachidonic acid into leukotriene A4 (LTA4), the precursor to all other leukotrienes. This compound's inhibition of FLAP disrupts this critical step.

The signaling pathway can be visualized as follows:

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize the key quantitative data reported for this compound in various experimental models.

Table 1: In Vivo Efficacy of this compound in Rat Models

| Model | Parameter Measured | This compound Dose | Result |

|---|---|---|---|

| Ex vivo whole-blood calcium ionophore-induced LTB4 assay | LTB4 Inhibition | 1 mg/kg (oral) | >50% inhibition for up to 6 hours[2] |

| In vivo calcium ionophore-challenged lung | LTB4 Production | ED50 = 0.8 mg/kg | Dose-dependent inhibition[2] |

| In vivo calcium ionophore-challenged lung | CysLT Production | ED50 = 1 mg/kg | Dose-dependent inhibition[2] |

| Zymosan-induced peritoneal inflammation | LTB4, CysLT, and plasma protein extravasation | Not specified | Dose-dependent inhibition[2][5] |

Table 2: Pharmacodynamic and Pharmacokinetic Properties of this compound

| Study Type | Parameter | Value |

|---|---|---|

| Rat ex vivo whole-blood assay | Calculated EC50 for LTB4 inhibition | ~60 nM[2] |

| Rat in vivo lung challenge | EC50 for LTB4 and CysLT inhibition (plasma) | ~330 nM[2] |

| Phase I Clinical Trial (single dose) | Maximum Concentration (Cmax) and Area Under the Curve (AUC) | Increased dose-dependently (50-1,000 mg)[6] |

| Phase I Clinical Trial (multiple doses) | Pharmacokinetic parameters | No significant differences between first and last day of treatment (50-1,000 mg once daily for 11 days)[6] |

Table 3: Clinical Trial Information

| Phase | Status | Population | Key Findings |

|---|---|---|---|

| Phase I | Completed | Healthy Volunteers | Safe and well-tolerated at doses up to 1,000 mg/day.[7] Demonstrated dose-dependent reductions in LTB4 and LTE4.[1][7] |

| Phase II | Initiated | Asthma Patients | To evaluate efficacy in a patient population.[1][7] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

1. Rat Ex Vivo Whole-Blood LTB4 Assay

-

Objective: To assess the inhibitory effect of orally administered this compound on leukotriene synthesis in whole blood.

-

Methodology:

-

Rats are orally administered this compound at a specified dose (e.g., 1 mg/kg).[2]

-

At various time points post-administration, blood samples are collected.

-

The whole blood is stimulated with a calcium ionophore (e.g., A23187) to induce LTB4 production.

-

The reaction is stopped, and plasma is separated.

-

LTB4 levels are quantified using a suitable immunoassay (e.g., ELISA).

-

The percentage inhibition of LTB4 synthesis is calculated by comparing the results from this compound-treated animals to a vehicle-treated control group.

-

2. Zymosan-Induced Peritonitis in Rats

-

Objective: To evaluate the anti-inflammatory effect of this compound in an acute in vivo inflammation model.

-

Methodology:

-

Rats are pre-treated with this compound or a vehicle control via oral gavage.

-

Inflammation is induced by an intraperitoneal injection of zymosan, a yeast cell wall component that triggers an inflammatory response.

-

After a set period, the animals are euthanized, and the peritoneal cavity is lavaged to collect inflammatory exudate.

-

The lavage fluid is analyzed for levels of LTB4 and cysteinyl leukotrienes (CysLTs) using immunoassays.

-

Plasma protein extravasation, a measure of vascular permeability, is quantified by measuring the amount of a previously injected dye (e.g., Evans Blue) in the lavage fluid.

-

The workflow for this experimental protocol can be visualized as follows:

3. Phase I Clinical Trial Design

-

Objective: To assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in healthy human subjects.

-

Methodology:

-

A double-blind, placebo-controlled study design is employed.[1][8]

-

Healthy volunteers are enrolled and randomized to receive either this compound or a placebo.[7]

-

The study consists of two parts: a single ascending dose (SAD) cohort and a multiple ascending dose (MAD) cohort.[7][9]

-

In the SAD part, subjects receive a single oral dose of this compound at escalating dose levels (e.g., 50 mg to 1,000 mg).[6]

-

In the MAD part, subjects receive once-daily oral doses of this compound for a specified duration (e.g., 11 days) at escalating dose levels.[6][7]

-

Safety and tolerability are monitored throughout the study via physical examinations, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.

-

Pharmacokinetic parameters (Cmax, AUC, half-life) are determined by measuring plasma concentrations of this compound over time.[6]

-

Pharmacodynamic effects are assessed by measuring the inhibition of LTB4 in blood and LTE4 in urine.[1][7]

-

Conclusion and Future Directions

This compound represents a targeted therapeutic approach to inflammatory diseases by specifically inhibiting the FLAP-mediated synthesis of leukotrienes. Preclinical data have demonstrated its potency and efficacy in animal models of inflammation.[2] Early-phase clinical trials have established a favorable safety and pharmacokinetic profile in healthy volunteers, with clear evidence of target engagement.[6][7] The progression of this compound to Phase II trials in asthma patients will provide further insight into its clinical utility.[1] For drug development professionals, the FLAP inhibitor class, exemplified by this compound, offers a promising alternative to existing anti-inflammatory agents, potentially providing a more targeted and effective treatment for leukotriene-driven diseases.

References

- 1. This compound Experimental Treatment for Respiratory Diseases - Clinical Trials Arena [clinicaltrialsarena.com]

- 2. Pharmacological characterization of 3-[3-tert-butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl)-benzyl]-5-(pyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethyl-propionic acid (this compound), a novel selective 5-lipoxygenase-activating protein inhibitor that reduces acute and chronic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Amira Pharmaceuticals Hits Two Development Milestones Related To FLAP Inhibitor Program | Science 2.0 [science20.com]

- 4. fiercebiotech.com [fiercebiotech.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Amira's anti-inflammatory drug found to be effective - Pharmaceutical Business review [pharmaceutical-business-review.com]

- 8. | BioWorld [bioworld.com]

- 9. Amira Pharmaceuticals Announces Positive Initial Data From a Phase 1 Study of this compound, A Novel Product Candidate for the Treatment of Respiratory and Cardiovascular Disease - BioSpace [biospace.com]

The Critical Role of Leukotrienes in Asthma Pathophysiology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leukotrienes, a class of inflammatory lipid mediators derived from arachidonic acid, are pivotal in the pathophysiology of asthma. Their potent effects on airway smooth muscle, vascular permeability, and inflammatory cell recruitment contribute significantly to the characteristic features of the disease, including bronchoconstriction, airway hyperresponsiveness, and chronic inflammation. This technical guide provides an in-depth exploration of the role of leukotrienes in asthma, detailing their synthesis and signaling pathways, summarizing key quantitative data from clinical and preclinical studies, and outlining essential experimental protocols for their investigation. The guide is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of novel therapeutics for asthma.

Introduction

Asthma is a chronic inflammatory disease of the airways characterized by reversible airflow obstruction, bronchial hyperresponsiveness, and airway inflammation. A complex network of inflammatory cells and mediators orchestrates the asthmatic response. Among these, the leukotrienes have emerged as key players, contributing to both the acute symptoms and the chronic inflammatory processes that underpin the disease.[1] This has led to the successful development of a class of asthma therapies known as leukotriene modifiers.[2] This guide will delve into the core aspects of leukotriene biology in the context of asthma, providing a detailed understanding of their synthesis, signaling, and pathological functions.

The Leukotriene Synthesis Pathway

Leukotrienes are synthesized from arachidonic acid, a polyunsaturated fatty acid released from the cell membrane by the action of phospholipase A2.[3] The synthesis of all leukotrienes begins with the action of the enzyme 5-lipoxygenase (5-LO), which in the presence of 5-lipoxygenase-activating protein (FLAP), converts arachidonic acid to the unstable intermediate, leukotriene A4 (LTA4).[4] From LTA4, the pathway bifurcates to produce two main classes of leukotrienes: the cysteinyl leukotrienes (CysLTs) and leukotriene B4 (LTB4).

-

Cysteinyl Leukotrienes (CysLTs): LTA4 is conjugated with glutathione by the enzyme LTC4 synthase to form leukotriene C4 (LTC4). LTC4 is then sequentially metabolized extracellularly to leukotriene D4 (LTD4) and leukotriene E4 (LTE4).[5] LTC4, LTD4, and LTE4 are collectively known as the cysteinyl leukotrienes and were previously referred to as the slow-reacting substance of anaphylaxis (SRS-A).[4]

-

Leukotriene B4 (LTB4): LTA4 is converted to LTB4 by the enzyme LTA4 hydrolase.[6]

The production of leukotrienes is primarily carried out by inflammatory cells such as mast cells, eosinophils, basophils, macrophages, and neutrophils.[5][7]

References

- 1. testmenu.com [testmenu.com]

- 2. Montelukast, a once-daily leukotriene receptor antagonist, in the treatment of chronic asthma: a multicenter, randomized, double-blind trial. Montelukast Clinical Research Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Annex 4. Standard operating procedures for sample collection methods | TB Knowledge Sharing [tbksp.who.int]

- 4. Quantitative measurement of cysteinyl leukotrienes and leukotriene B₄ in human sputum using ultra high pressure liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. translationalresearchcentre.com [translationalresearchcentre.com]

- 6. brd.nci.nih.gov [brd.nci.nih.gov]

- 7. Broncho-Alveolar Lavage Protocol | Dr. Brent Winston's Lab | Cumming School of Medicine | University of Calgary [cumming.ucalgary.ca]

AM103 Target Validation in Cardiovascular Disease: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

While the 5-lipoxygenase-activating protein (FLAP) inhibitor AM103 has been primarily investigated for respiratory conditions such as asthma, its molecular target, FLAP, has emerged as a compelling therapeutic target in the realm of cardiovascular disease.[1] Genetic and preclinical evidence strongly implicates the FLAP pathway in the pathophysiology of atherosclerosis, myocardial infarction, and stroke.[2][3] This technical guide provides a comprehensive overview of the validation of FLAP as a cardiovascular drug target, focusing on the underlying signaling pathways, preclinical data, and key experimental protocols used in its validation. This compound, as a potent FLAP inhibitor, represents a valuable pharmacological tool for modulating this pathway and holds potential for future cardiovascular therapies.[1]

The FLAP Signaling Pathway in Cardiovascular Disease

5-lipoxygenase-activating protein is an integral nuclear membrane protein essential for the biosynthesis of leukotrienes, a class of potent pro-inflammatory lipid mediators derived from arachidonic acid.[2] In the context of cardiovascular disease, the activation of this pathway within atherosclerotic plaques contributes to chronic inflammation, a key driver of disease progression.[4]

The signaling cascade is initiated by the release of arachidonic acid from the cell membrane. FLAP binds to arachidonic acid and presents it to the enzyme 5-lipoxygenase (5-LO).[5] This interaction is critical for the subsequent conversion of arachidonic acid to leukotriene A4 (LTA4). LTA4 is an unstable intermediate that is further metabolized to either leukotriene B4 (LTB4) by LTA4 hydrolase or to the cysteinyl leukotrienes (LTC4, LTD4, and LTE4) by LTC4 synthase.[6]

These leukotrienes then exert their biological effects by binding to specific G-protein coupled receptors. LTB4 is a powerful chemoattractant for inflammatory cells, acting through its high-affinity receptor, BLT1.[7] This signaling promotes the recruitment of leukocytes to the vascular wall, a critical step in the formation of atherosclerotic plaques. Cysteinyl leukotrienes signal through CysLT1 and CysLT2 receptors and contribute to increased vascular permeability and smooth muscle cell proliferation.[8]

Target Validation Data: Preclinical and Clinical Evidence

A substantial body of evidence from preclinical animal models and human genetic studies supports the role of FLAP in cardiovascular disease.

Preclinical Data in Animal Models

Studies utilizing both pharmacological inhibition and genetic deletion of FLAP have demonstrated a significant reduction in the development and progression of atherosclerosis and neointimal hyperplasia following vascular injury.

| Model | Intervention | Key Findings | Reference |

| Atherosclerosis | |||

| apoE/LDLR-DKO Mice | MK-886 (FLAP inhibitor) | 55.6% reduction in aortic lesion area (en face analysis). | [9][10] |

| apoE/LDLR-DKO Mice | MK-886 (FLAP inhibitor) | 42.2% reduction in aortic root lesion area. | [10] |

| apoE-/- Mice with dnTGFβRII on T cells | MK-886 (FLAP inhibitor) | Significant reduction in atherosclerotic lesion size. | [4] |

| Vascular Injury | |||

| Wild-type Mice | FLAP knockout | 66% reduction in intima/media ratio after femoral artery wire injury. | [5] |

| Wild-type Mice | FLAP knockout | 57% reduction in mean intimal area after femoral artery wire injury. | [5] |

| Wild-type Mice | FLAP knockout | 42% reduction in percent vascular stenosis after femoral artery wire injury. | [5] |

Human Genetic and Biomarker Data

Human studies have linked genetic variants in the FLAP gene (ALOX5AP) with an increased risk of myocardial infarction and stroke.[3] Furthermore, patients with coronary artery disease have been shown to have elevated levels of leukotrienes.

| Study Type | Population | Key Findings | Reference |

| Genetic Association | Individuals with a history of myocardial infarction or stroke | Specific haplotypes of the ALOX5AP gene are associated with an increased risk of these events. | [3] |

| Biomarker | Patients with stable coronary artery disease vs. healthy controls | Geometric mean of urinary LTE4 was 115 pmol/mmol creatinine in patients vs. 63.0 pmol/mmol creatinine in controls. | [11] |

| Biomarker | Patients with myocardial infarction vs. stable coronary artery disease | Patients with MI had significantly higher median levels of log-transformed urinary LTE4. | [12] |

Experimental Protocols

The validation of FLAP as a cardiovascular target has relied on a set of robust experimental models and analytical techniques.

In Vivo Model of Atherosclerosis

A widely used and well-characterized model for studying atherosclerosis is the apolipoprotein E/low-density lipoprotein receptor double knockout (apoE/LDLR-DKO) mouse.[13]

-

Animal Model: Female apoE/LDLR-DKO mice, 8 weeks of age.

-

Diet: Mice are fed a high-fat "Western" diet (typically containing 21% fat and 0.15% cholesterol) for a period of 16 weeks to induce atherosclerotic lesion development.

-

Pharmacological Intervention: The FLAP inhibitor (e.g., MK-886) is mixed with the diet at a specified dose (e.g., 4 µg per 100 mg of body weight per day).[10] The control group receives the same diet without the inhibitor.

-

Endpoint Analysis: At the end of the study period (e.g., 24 weeks of age), mice are euthanized, and the aortas are harvested for lesion analysis.

Quantification of Atherosclerotic Lesions

-

En Face Analysis of the Aorta:

-

The entire aorta is carefully dissected from the arch to the iliac bifurcation.

-

The aorta is opened longitudinally and pinned flat on a black wax surface.

-

The tissue is stained with a lipid-soluble dye, such as Oil Red O, to visualize the atherosclerotic plaques.

-

The aorta is imaged using a digital camera, and the total aortic surface area and the lesion area are quantified using image analysis software.

-

The extent of atherosclerosis is expressed as the percentage of the total aortic surface area covered by lesions.[9]

-

-

Aortic Root Cross-Section Analysis:

-

The upper portion of the heart and the aortic root are embedded in an optimal cutting temperature (OCT) compound and frozen.

-

Serial cryosections (e.g., 10 µm thick) are cut from the aortic root.

-

Sections are stained with Oil Red O and counterstained with hematoxylin.

-

The lesion area in the aortic root sections is quantified using light microscopy and image analysis software.[10]

-

Vascular Injury Model

The femoral artery wire injury model is a common method to study neointimal hyperplasia, a key process in restenosis.

-

Animal Model: Male C57BL/6J mice, 12 weeks of age.

-

Surgical Procedure:

-

Mice are anesthetized.

-

The right femoral artery is isolated.

-

A flexible angioplasty guidewire (e.g., 0.38 mm diameter) is inserted into the femoral artery and advanced to induce endothelial denudation.[5]

-

The wire is left in place for a short duration (e.g., 1 minute) and then withdrawn.

-

The incision is closed, and the animal is allowed to recover.

-

-

Endpoint Analysis: After a set period (e.g., 4 weeks), the injured femoral arteries are harvested, sectioned, and stained (e.g., with hematoxylin and eosin) to measure the intimal and medial areas. The intima/media ratio is calculated as a measure of neointimal hyperplasia.[5]

Biomarker Analysis: Urinary Leukotriene E4 (LTE4)

Urinary LTE4 is a stable metabolite of the cysteinyl leukotrienes and serves as a reliable systemic biomarker of their production.[11]

-

Sample Collection: Urine samples are collected from subjects.

-

Solid-Phase Extraction: LTE4 is extracted from the urine using C18 solid-phase extraction cartridges.

-

Purification: The extracted sample is further purified by reversed-phase high-performance liquid chromatography (HPLC).

-

Quantification: The purified LTE4 is quantified using a specific radioimmunoassay (RIA) or by tandem mass spectrometry (MS/MS).[11]

-

Normalization: LTE4 levels are typically normalized to urinary creatinine concentration to account for variations in urine dilution.

Conclusion

The collective evidence from genetic, preclinical, and clinical biomarker studies provides a strong validation for 5-lipoxygenase-activating protein (FLAP) as a therapeutic target in cardiovascular disease. The inhibition of FLAP effectively blocks the production of pro-inflammatory leukotrienes, which are key mediators in the pathogenesis of atherosclerosis and the response to vascular injury. While this compound has been primarily developed for other indications, its mechanism of action as a FLAP inhibitor makes it and other compounds in its class promising candidates for further investigation in the treatment and prevention of cardiovascular diseases. The experimental models and protocols detailed in this guide provide a robust framework for the continued evaluation of FLAP inhibitors in a cardiovascular context.

References

- 1. FLAP inhibitors for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5-lipoxygenase-activating protein - Wikipedia [en.wikipedia.org]

- 3. What's all the FLAP about?: 5-lipoxygenase-activating protein inhibitors for inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. ahajournals.org [ahajournals.org]

- 6. researchgate.net [researchgate.net]

- 7. Leukotriene B4 receptor 1 exacerbates inflammation following myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Leukotriene modifiers in the treatment of cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of five lipoxygenase activating protein (FLAP) by MK-886 decreases atherosclerosis in apoE/LDLR-double knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ovid.com [ovid.com]

- 11. Enhanced excretion of urinary leukotriene E4 in coronary artery disease and after coronary artery bypass surgery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. files.core.ac.uk [files.core.ac.uk]

- 13. longdom.org [longdom.org]

Early Clinical and Preclinical Safety Profile of AM103: A Technical Overview

San Diego, CA - Early stage investigations into the safety and tolerability of AM103, a novel inhibitor of the 5-lipoxygenase-activating protein (FLAP), have demonstrated a favorable profile in both preclinical models and initial human trials. Developed by Amira Pharmaceuticals, this compound has been evaluated for its potential in treating inflammatory conditions such as asthma. This technical guide provides a detailed summary of the foundational safety and tolerability studies, including experimental protocols and key quantitative data.

Introduction to this compound and its Mechanism of Action

This compound is a potent and selective inhibitor of FLAP, a crucial protein in the biosynthesis of leukotrienes.[1][2] Leukotrienes, particularly leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), are potent inflammatory mediators implicated in the pathophysiology of various inflammatory diseases. By binding to FLAP, this compound prevents the translocation of 5-lipoxygenase (5-LO) to the nuclear membrane, a critical step for the synthesis of all leukotrienes. This upstream mechanism of action allows for the broad inhibition of the leukotriene pathway.

Signaling Pathway of this compound Action

The following diagram illustrates the leukotriene synthesis pathway and the inhibitory action of this compound.

Phase I Clinical Trial in Healthy Volunteers

A foundational Phase I clinical trial was conducted to assess the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound in healthy volunteers.[2][3]

Study Design

The study was a randomized, double-blind, placebo-controlled trial involving single ascending doses (SAD) and multiple ascending doses (MAD) of this compound.[2][3] Healthy volunteers received oral doses of this compound ranging from 50 mg to 1,000 mg per day, with the multiple-dose regimen lasting for up to 11 days.[1][2]

Experimental Protocol: Safety and Tolerability Assessment

The safety and tolerability of this compound were the primary endpoints and were evaluated through comprehensive monitoring throughout the study.

Experimental Workflow for Safety Monitoring in the Phase I Trial

-

Adverse Event (AE) Monitoring: All AEs, regardless of their perceived relationship to the study drug, were recorded at each study visit. The severity and frequency of AEs were documented.

-

Clinical Laboratory Tests: A comprehensive panel of hematology, clinical chemistry, and urinalysis tests were conducted at screening and at specified time points during and after the dosing period.

-

Vital Signs: Blood pressure, heart rate, respiratory rate, and body temperature were monitored at regular intervals.

-

Electrocardiograms (ECGs): 12-lead ECGs were performed at screening and at multiple time points post-dose to assess for any cardiac effects.

Key Findings

The Phase I trial demonstrated that this compound was safe and well-tolerated at all doses tested, up to 1,000 mg per day.[2] No significant side effects were reported.[2] Pharmacodynamic data revealed a robust and statistically significant dose-dependent reduction of LTB4 and LTE4.[2] The pharmacokinetic profile showed that systemic exposure to this compound increased linearly with the dose, and the drug exhibited a long half-life of up to ten hours, supporting the potential for once-daily oral dosing.[1]

Table 1: Summary of this compound Phase I Clinical Trial Results

| Parameter | Result | Citation |

| Study Population | Healthy Volunteers | [2][3] |

| Dosage Range | 50 mg to 1,000 mg/day (oral) | [1][2] |

| Treatment Duration | Single dose and up to 11 days (multiple doses) | [2] |

| Safety and Tolerability | Safe and well-tolerated with no significant side effects reported. | [2] |

| Pharmacokinetics | Linear increase in systemic exposure with dose; half-life of up to 10 hours. | [1] |

| Pharmacodynamics | Robust and statistically significant dose-dependent reduction of LTB4 and LTE4. | [2] |

Preclinical Safety and Tolerability Studies

Prior to human trials, this compound underwent a series of preclinical investigations to establish its initial safety profile.

In Vitro and Ex Vivo Studies

-

FLAP Binding Affinity: this compound demonstrated a high binding potency to FLAP with a reported value of 2.9 nM.[4]

-

Ex Vivo Human Whole Blood Assay: The inhibitory effect of this compound on leukotriene synthesis was assessed in an ex vivo human whole blood assay. The compound showed an IC50 of 76 nM for the inhibition of LTB4 production following a 5-hour incubation.[4]

Experimental Protocol: Ex Vivo Human Whole Blood LTB4 Inhibition Assay

-

Blood Collection: Whole blood is collected from healthy human donors into tubes containing an anticoagulant (e.g., heparin).

-

Incubation with this compound: Aliquots of whole blood are pre-incubated with varying concentrations of this compound or vehicle control for a specified period.

-

Stimulation: Leukotriene synthesis is stimulated by adding a calcium ionophore (e.g., A23187).

-

Termination and Sample Processing: The reaction is stopped, and plasma is separated by centrifugation.

-

LTB4 Quantification: LTB4 levels in the plasma are quantified using a validated method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: The concentration of this compound that inhibits LTB4 production by 50% (IC50) is calculated.

In Vivo Animal Studies

-

Rodent Bronchoalveolar Lavage (BAL) Model: this compound demonstrated an extended pharmacodynamic effect in a rodent model of lung inflammation.[4] While the specific details of the this compound study are not publicly available, a general protocol for an ovalbumin-induced allergic airway inflammation model is described below.

Experimental Protocol: Ovalbumin-Induced Allergic Airway Inflammation in Rodents (General Protocol)

-

Sensitization: Animals (typically mice or rats) are sensitized to ovalbumin (OVA) via intraperitoneal injections of OVA emulsified in an adjuvant (e.g., alum).

-

Drug Administration: Animals are treated with this compound or vehicle control at various doses and time points relative to the allergen challenge.

-

Allergen Challenge: Sensitized animals are challenged with an aerosolized solution of OVA to induce an inflammatory response in the lungs.

-

Bronchoalveolar Lavage (BAL): At a specified time after the final challenge, animals are euthanized, and their lungs are lavaged with a buffered saline solution to collect BAL fluid.

-

BAL Fluid Analysis: The BAL fluid is analyzed for inflammatory cell infiltration (e.g., eosinophils, neutrophils), and levels of inflammatory mediators, including leukotrienes.

-

Histopathological Analysis: Lung tissues may be collected for histological examination to assess the extent of inflammation and tissue damage.

Preclinical Toxicology

This compound was reported to have an excellent preclinical toxicology profile in both rat and dog studies.[4]

Table 2: Summary of this compound Preclinical Data

| Parameter | Result | Citation |

| FLAP Binding Potency | 2.9 nM | [4] |

| Ex Vivo Human Blood LTB4 Inhibition (IC50) | 76 nM (5-hour incubation) | [4] |

| In Vivo Efficacy | Extended pharmacodynamic effect in a rodent BAL model. | [4] |

| Preclinical Toxicology | Excellent profile in rat and dog studies. | [4] |

Conclusion

The early studies on this compound consistently demonstrated a promising safety and tolerability profile. The Phase I clinical trial in healthy volunteers established that oral administration of this compound at doses up to 1,000 mg/day was well-tolerated and resulted in a significant, dose-dependent inhibition of the target leukotriene pathway. These findings were supported by a strong preclinical package, indicating high potency and a favorable toxicology profile. The collective data from these early investigations provided a solid foundation for the further clinical development of this compound as a potential therapeutic for inflammatory diseases.

References

- 1. This compound Experimental Treatment for Respiratory Diseases - Clinical Trials Arena [clinicaltrialsarena.com]

- 2. Amira's anti-inflammatory drug found to be effective - Pharmaceutical Business review [pharmaceutical-business-review.com]

- 3. | BioWorld [bioworld.com]

- 4. AM-103 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

AM103: A Technical Guide to its Mechanism and Effects on Leukotriene B4 and E4 Reduction

For Researchers, Scientists, and Drug Development Professionals

Abstract

AM103 is a potent and selective inhibitor of the 5-lipoxygenase-activating protein (FLAP), a key component in the biosynthesis of leukotrienes. By binding to FLAP, this compound effectively blocks the production of pro-inflammatory leukotrienes, including Leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4). This technical guide provides a comprehensive overview of the mechanism of action of this compound and its documented effects on the reduction of LTB4 and LTE4. The content herein summarizes available preclinical and clinical data, details relevant experimental methodologies, and visualizes the associated biological pathways and workflows.

Introduction to Leukotrienes and the 5-Lipoxygenase Pathway

Leukotrienes are a family of inflammatory lipid mediators derived from arachidonic acid. They play a crucial role in the pathophysiology of a range of inflammatory diseases, including asthma, allergic rhinitis, and cardiovascular disease. The biosynthesis of leukotrienes is initiated by the enzyme 5-lipoxygenase (5-LO) in conjunction with its activating protein, FLAP.

Leukotriene B4 (LTB4) is a potent chemoattractant for neutrophils and other leukocytes, promoting their recruitment to sites of inflammation. The cysteinyl leukotrienes (CysLTs), which include LTC4, LTD4, and LTE4, are powerful bronchoconstrictors and increase vascular permeability. Consequently, inhibition of the leukotriene pathway is a well-established therapeutic strategy for managing inflammatory conditions.

This compound: Mechanism of Action

This compound exerts its pharmacological effect by directly targeting and inhibiting FLAP. This protein is an integral membrane protein that facilitates the transfer of arachidonic acid to 5-LO, the first committed step in leukotriene synthesis. By binding to FLAP, this compound prevents this interaction, thereby inhibiting the entire downstream cascade of leukotriene production. This upstream mechanism of action allows for the simultaneous reduction of both LTB4 and all CysLTs.

Signaling Pathway of Leukotriene Synthesis and this compound Inhibition

Quantitative Data on LTB4 and LTE4 Reduction by this compound

This compound has demonstrated a significant, dose-dependent reduction in both LTB4 and LTE4 levels in preclinical and clinical settings.

Preclinical Data

In various animal models, this compound has shown potent inhibition of leukotriene production.

| Species | Model | Analyte | Metric | Value |

| Human | Ex vivo whole blood | LTB4 | IC50 | 349 nM |

| Rat | Ex vivo whole blood | LTB4 | IC50 | 113 nM |

| Mouse | Ex vivo whole blood | LTB4 | IC50 | 117 nM |

| Rat | In vivo (calcium ionophore challenge) | LTB4 | ED50 | 0.8 mg/kg |

| Rat | In vivo (calcium ionophore challenge) | CysLTs | ED50 | 1 mg/kg |

Clinical Data

A Phase I clinical trial in healthy volunteers evaluated the safety, tolerability, and pharmacodynamics of this compound at doses ranging from 50mg to 1,000mg per day over 11 days.[1] The study reported a robust and statistically significant reduction of LTB4 and LTE4 in a dose-dependent manner .[1] However, specific quantitative data, such as the percentage of reduction for each dose level, has not been made publicly available.

Experimental Protocols

This section details the methodologies for key experiments cited in the study of this compound and its effects on leukotriene production.

FLAP Binding Assay

This assay is used to determine the binding affinity of a compound to the 5-lipoxygenase-activating protein.

Objective: To measure the IC50 value of this compound for FLAP binding.

General Protocol:

-

Membrane Preparation: Membranes are prepared from cells expressing FLAP, such as human peripheral blood mononuclear cells (PBMCs) or a suitable cell line (e.g., U937). Cells are homogenized and centrifuged to isolate the membrane fraction.

-

Radioligand: A radiolabeled FLAP inhibitor, such as [³H]MK-886, is used as the ligand.

-

Incubation: The cell membranes are incubated with the radioligand in the presence of varying concentrations of the test compound (this compound).

-

Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.

-

Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.

Ex Vivo Human Whole Blood LTB4 Inhibition Assay

This assay measures the ability of a compound to inhibit LTB4 production in a physiologically relevant matrix.

Objective: To determine the IC50 of this compound for the inhibition of LTB4 synthesis in human whole blood.

Protocol:

-

Blood Collection: Fresh human blood is collected from healthy volunteers into heparinized tubes.

-

Compound Incubation: Aliquots of whole blood are pre-incubated with various concentrations of this compound or vehicle control.

-

Stimulation: LTB4 production is stimulated by adding a calcium ionophore (e.g., A23187).

-

Termination: The reaction is stopped by placing the samples on ice and adding a precipitating agent (e.g., methanol).

-

Extraction: LTB4 is extracted from the plasma using a solid-phase extraction (SPE) cartridge.

-

Quantification: The concentration of LTB4 in the extracts is measured using a competitive enzyme immunoassay (EIA) or by liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: The IC50 value is determined by plotting the percentage of LTB4 inhibition against the concentration of this compound.

Murine Ovalbumin (OVA)-Induced Asthma Model

This is a widely used animal model to study the pathophysiology of allergic asthma and to evaluate the efficacy of anti-inflammatory compounds.

Objective: To assess the in vivo efficacy of this compound in reducing airway inflammation and leukotriene levels.

Protocol:

-

Sensitization: Mice (e.g., BALB/c strain) are sensitized by intraperitoneal injections of ovalbumin (OVA) emulsified in an adjuvant such as alum. This is typically done on days 0 and 14.

-

Challenge: Starting on a later day (e.g., day 21), the mice are challenged with aerosolized OVA for a set period over several consecutive days to induce an asthmatic phenotype.

-

Treatment: this compound or a vehicle control is administered to the mice, typically orally, prior to each OVA challenge.

-

Sample Collection: 24-48 hours after the final OVA challenge, samples are collected. This includes bronchoalveolar lavage fluid (BALF) for cell counts and cytokine/leukotriene analysis, and lung tissue for histology.

-

Analysis:

-

BALF Analysis: Total and differential cell counts (especially eosinophils) are performed. LTB4 and CysLT levels in the BALF are measured by EIA or LC-MS.

-

Histology: Lung tissue is fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess inflammatory cell infiltration and mucus production.

-

Conclusion

This compound is a potent and selective FLAP inhibitor that effectively reduces the production of the pro-inflammatory leukotrienes LTB4 and LTE4. Its mechanism of action, targeting an early and pivotal step in the leukotriene biosynthesis pathway, allows for broad-spectrum inhibition of these key mediators of inflammation. While preclinical data robustly supports its efficacy, the specific quantitative details of its dose-dependent effects in human clinical trials are not fully in the public domain. The experimental protocols detailed in this guide provide a framework for the continued investigation and understanding of this compound and other FLAP inhibitors in the context of inflammatory diseases. Further research and the potential publication of more detailed clinical data will be crucial in fully elucidating the therapeutic potential of this compound.

References

An In-depth Technical Guide to the Chemical Synthesis of N-benzyl-2-phenylacetamide

Disclaimer: The chemical synthesis of a compound designated "AM103" is not available in the public domain. "this compound" is the product name for an indoor ambience monitoring sensor. This guide provides a detailed protocol for the synthesis of a representative amide, N-benzyl-2-phenylacetamide, to illustrate the required format and content for a technical guide on chemical synthesis.

This technical guide provides a comprehensive overview of the multi-step chemical synthesis of N-benzyl-2-phenylacetamide, a secondary amide. The synthesis is presented in three main stages: the preparation of phenylacetic acid, its conversion to phenylacetyl chloride, and the final amidation reaction. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow.

Quantitative Data Summary

The following tables summarize the key quantitative data for each step of the synthesis of N-benzyl-2-phenylacetamide.

Table 1: Synthesis of Phenylacetic Acid from Benzyl Cyanide

| Parameter | Value | Reference |

| Starting Material | Benzyl Cyanide | [1] |

| Key Reagents | Sulfuric Acid, Water | [1] |

| Reaction Time | 8-15 hours (reflux) | [1] |

| Product | Phenylacetic Acid | [1] |

| Melting Point | 76-76.5 °C | [1] |

| Yield | 77.5% | [1] |

Table 2: Synthesis of Phenylacetyl Chloride from Phenylacetic Acid

| Parameter | Value | Reference |

| Starting Material | Phenylacetic Acid | [2] |

| Key Reagents | Oxalyl Chloride | [2] |

| Reaction Time | ~2.5 hours | [2] |

| Product | Phenylacetyl Chloride | [2] |

| Boiling Point | 100 °C / 12 mmHg | [2] |

| Yield | 74% | [2] |

Table 3: Synthesis of N-benzyl-2-phenylacetamide

| Parameter | Value | Reference |

| Starting Material | Phenylacetyl Chloride, Benzylamine | [3] |

| Key Reagents | EDC.HCl (coupling agent) | [3] |

| Reaction Time | 30-60 minutes | [3] |

| Product | N-benzyl-2-phenylacetamide | [3] |

| Yield | 96% | [3] |

Table 4: Spectroscopic Data for N-benzyl-2-phenylacetamide

| Spectroscopy | Data | Reference |

| ¹H NMR (300 MHz, CDCl₃) | δ 7.40 – 7.18 (m, 10H), 5.86 (brs, 1H), 4.42 (d, J = 5.8 Hz, 2H), 3.64 (s, 2H) ppm | [3] |

| ¹³C NMR (75 MHz, CDCl₃) | 171.0, 138.0, 134.6, 129.4, 129.0, 128.6, 127.4, 126.5, 43.7, 43.5 ppm | [3] |

| Mass Spec. (EIMS m/z (%)) | 225 (M+.) | [3] |

| IR (KBr WAFER) | Data available in spectral databases. | [4] |

Experimental Protocols

2.1. Step 1: Synthesis of Phenylacetic Acid from Benzyl Cyanide

This procedure details the acid-catalyzed hydrolysis of benzyl cyanide to yield phenylacetic acid.[1]

-

Materials:

-

Benzyl cyanide (100 g)

-

Water (100 cc)

-

Concentrated sulfuric acid (100 cc)

-

Glacial acetic acid (100 cc)

-

-

Procedure:

-

In a suitable reaction vessel, combine 100 cc of water, 100 cc of concentrated sulfuric acid, and 100 cc of glacial acetic acid.

-

Add 100 g of benzyl cyanide to the acid mixture.

-

Heat the mixture under reflux for 8 to 15 hours.

-

After the reaction is complete, pour the mixture onto crushed ice.

-

Collect the precipitated crude phenylacetic acid by filtration.

-

Recrystallize the crude product from hot water to obtain pure phenylacetic acid.

-

Dry the purified crystals. The expected yield is approximately 77.5 g (77.5%).[1]

-

2.2. Step 2: Synthesis of Phenylacetyl Chloride from Phenylacetic Acid

This protocol describes the conversion of phenylacetic acid to its corresponding acyl chloride using oxalyl chloride.[2]

-

Materials:

-

Phenylacetic acid (35 g)

-

Oxalyl chloride (70 g, approx. 2.5 molar equivalents)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, place 35 g of phenylacetic acid and 70 g of oxalyl chloride.

-

Gently warm the mixture to initiate the reaction, which is indicated by the evolution of gas. The reaction may proceed spontaneously for 15-20 minutes.

-

After the initial vigorous reaction subsides, heat the mixture to reflux for approximately 2 hours.

-

Distill the reaction mixture under atmospheric pressure to remove excess oxalyl chloride.

-

Continue the distillation under reduced pressure (e.g., 12 mmHg) to collect the phenylacetyl chloride fraction, which boils at approximately 100 °C. The expected yield is around 30 g (74%).[2]

-

2.3. Step 3: Synthesis of N-benzyl-2-phenylacetamide from Phenylacetyl Chloride and Benzylamine

This final step involves the amidation of phenylacetyl chloride with benzylamine. An alternative procedure using a coupling agent is also presented.

-

Materials:

-

Phenylacetyl chloride

-

Benzylamine

-

A suitable base (e.g., triethylamine or pyridine)

-

Anhydrous solvent (e.g., dichloromethane or diethyl ether)

-

-

General Procedure (Acyl Chloride Method):

-

Dissolve benzylamine in an anhydrous solvent in a flask under an inert atmosphere.

-

Add a suitable base to the solution.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of phenylacetyl chloride in the same solvent to the cooled mixture with stirring.

-

Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer with dilute acid, then with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude N-benzyl-2-phenylacetamide.

-

Purify the product by recrystallization or column chromatography.

-

-

Alternative Procedure (Coupling Agent Method): [3]

-

Prepare a reactive deep eutectic solvent (RDES) by mixing choline chloride and phenylacetic acid in a 1:1 molar ratio and stirring at 60-80 °C until a clear liquid forms.

-

Add 1 mmol of a coupling reagent (e.g., EDC.HCl) to the RDES.

-

Stir the mixture at 50 °C for 10-15 minutes.

-

Add an equimolar amount of benzylamine to the mixture.

-

Stir vigorously at the same temperature for 30-60 minutes.

-

Upon completion, add 2 mL of water and extract the product with ethyl acetate (3 x 2 mL).

-

Dry the combined organic phases over sodium sulfate and evaporate the solvent to obtain N-benzyl-2-phenylacetamide. A yield of 96% has been reported for this method.[3]

-

Visualizations

3.1. Synthetic Workflow

The following diagram illustrates the multi-step synthesis of N-benzyl-2-phenylacetamide.

References

AM103: A Technical Overview of its Impact on Proinflammatory Mediators

For Researchers, Scientists, and Drug Development Professionals

Abstract

AM103 is a potent and selective inhibitor of 5-lipoxygenase-activating protein (FLAP), a critical component in the biosynthesis of leukotrienes. Leukotrienes are powerful proinflammatory lipid mediators implicated in a range of inflammatory diseases, including asthma and cardiovascular conditions. This technical guide provides an in-depth analysis of this compound's mechanism of action, its quantifiable impact on key proinflammatory mediators, and detailed experimental protocols for assessing its activity. The information presented herein is intended to support further research and development of FLAP inhibitors as a therapeutic class.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, dysregulated inflammation contributes to the pathophysiology of numerous acute and chronic diseases. The leukotriene pathway is a key cascade in the inflammatory process, producing potent lipid mediators that promote neutrophil chemotaxis, vascular permeability, and smooth muscle contraction.

This compound is a novel small molecule that targets the 5-lipoxygenase-activating protein (FLAP). FLAP is an integral membrane protein that facilitates the transfer of arachidonic acid to 5-lipoxygenase (5-LO), the initial and rate-limiting step in leukotriene biosynthesis. By inhibiting FLAP, this compound effectively suppresses the production of all downstream leukotrienes, including leukotriene B4 (LTB4) and the cysteinyl leukotrienes (CysLTs: LTC4, LTD4, and LTE4). This mechanism offers a broad-spectrum anti-inflammatory effect by targeting the inflammatory cascade at an upstream point.

Mechanism of Action and Signaling Pathway

This compound exerts its anti-inflammatory effects by binding to FLAP and preventing the synthesis of proinflammatory leukotrienes.[1] The signaling cascade begins with the release of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then transferred by FLAP to 5-lipoxygenase, which catalyzes its conversion to the unstable intermediate, leukotriene A4 (LTA4). LTA4 is subsequently converted to either LTB4 by LTA4 hydrolase or to LTC4 by LTC4 synthase. LTC4 is then further metabolized to LTD4 and LTE4. This compound's inhibition of FLAP effectively halts this entire pathway.

Quantitative Data on the Impact of this compound on Proinflammatory Mediators

Clinical and preclinical studies have demonstrated this compound's ability to significantly reduce the production of key proinflammatory leukotrienes in a dose-dependent manner.

Phase I Clinical Trial in Healthy Volunteers

A Phase I clinical trial assessed the safety, tolerability, and pharmacodynamic properties of this compound in healthy volunteers. The study demonstrated a robust and statistically significant reduction of LTB4 and LTE4.[1]

| Dose of this compound | Proinflammatory Mediator | Outcome |

| Escalating single and multiple doses (up to 1,000 mg/day) | Leukotriene B4 (LTB4) | Robust and statistically significant dose-dependent reduction[1] |

| Escalating single and multiple doses (up to 1,000 mg/day) | Leukotriene E4 (LTE4) | Robust and statistically significant dose-dependent reduction[1] |

Preclinical In Vivo Studies

Preclinical evaluations in rodent models of inflammation further support the anti-inflammatory activity of this compound.

| Animal Model | Proinflammatory Mediator/Marker | Treatment with this compound | Outcome |

| Rat Model: Zymosan-Induced Peritonitis | Leukotriene B4 (LTB4) | Dose-dependent | Inhibition of LTB4 |

| Cysteinyl Leukotrienes (CysLTs) | Dose-dependent | Inhibition of CysLTs | |

| Plasma Protein Extravasation | Dose-dependent | Inhibition of plasma protein extravasation | |

| Mouse Model: Ovalbumin-Primed and Challenged | Eosinophil Peroxidase | Not specified | Reduction in bronchoalveolar lavage fluid |

| Cysteinyl Leukotrienes (CysLTs) | Not specified | Reduction in bronchoalveolar lavage fluid | |

| Interleukin-5 (IL-5) | Not specified | Reduction in bronchoalveolar lavage fluid |

Experimental Protocols

The following are representative protocols for key experiments used to evaluate the efficacy of FLAP inhibitors like this compound.

In Vitro Assay: Calcium Ionophore-Induced LTB4 Production in Human Whole Blood

This assay is used to assess the potency of a compound in inhibiting LTB4 synthesis in a physiologically relevant matrix.

Methodology:

-

Blood Collection: Draw venous blood from healthy, consenting donors into tubes containing heparin as an anticoagulant.

-

Pre-incubation with Compound: Aliquot the whole blood into microcentrifuge tubes. Add varying concentrations of this compound (dissolved in a suitable vehicle, e.g., DMSO) or vehicle control. Incubate for 15 minutes at 37°C.

-

Stimulation: Initiate leukotriene synthesis by adding a calcium ionophore, such as A23187, to a final concentration of 10 µM. Incubate for 30 minutes at 37°C with gentle agitation.[2]

-

Reaction Termination and Sample Preparation: Stop the reaction by placing the tubes on ice and centrifuging at 1,500 x g for 10 minutes at 4°C. Collect the plasma supernatant.

-

LTB4 Quantification: Measure the concentration of LTB4 in the plasma samples using a commercially available Radioimmunoassay (RIA) or Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.[2]

-

Data Analysis: Calculate the percent inhibition of LTB4 production at each concentration of this compound relative to the vehicle control. Determine the IC50 value.

In Vivo Model: Zymosan-Induced Peritonitis in Mice

This model is used to evaluate the anti-inflammatory effects of a compound in an acute inflammatory setting.

Methodology:

-

Animals: Use male BALB/c mice (or another appropriate strain), aged 8-12 weeks.

-

Compound Administration: Administer this compound or vehicle control orally (p.o.) or intraperitoneally (i.p.) at desired doses.

-

Induction of Peritonitis: After a specified pre-treatment time (e.g., 30-60 minutes), induce peritonitis by i.p. injection of zymosan A (e.g., 1 mg in sterile saline).[3]

-

Peritoneal Lavage: At a predetermined time point after zymosan injection (e.g., 4 hours), euthanize the mice and collect the peritoneal exudate by lavage with 3-5 mL of ice-cold PBS.[4]

-

Cell Count and Differential: Determine the total number of leukocytes in the lavage fluid using a hemocytometer. Prepare cytospin slides and stain with a differential stain (e.g., Wright-Giemsa) to determine the number of neutrophils and other inflammatory cells.

-

Mediator Analysis: Centrifuge the lavage fluid to pellet the cells. Analyze the supernatant for levels of LTB4, CysLTs, and other cytokines and chemokines (e.g., MCP-1) by ELISA or other immunoassays.[4]

-

Data Analysis: Compare the total and differential leukocyte counts, as well as the levels of inflammatory mediators, between the this compound-treated groups and the vehicle-treated control group.

In Vivo Model: Ovalbumin-Induced Allergic Airway Inflammation in Mice

This model is relevant for asthma and is used to assess the effect of a compound on allergic airway inflammation.

Methodology:

-

Sensitization: Sensitize mice (e.g., BALB/c) by i.p. injection of ovalbumin (OVA) emulsified in alum on, for example, day 0 and day 14.[5]

-

Compound Administration: Administer this compound or vehicle control via a suitable route (e.g., oral gavage) daily, starting before the OVA challenge.

-

Challenge: Challenge the sensitized mice with an intranasal or aerosolized solution of OVA on, for example, days 21, 22, and 23.[5]

-

Bronchoalveolar Lavage (BAL): Euthanize the mice 24-48 hours after the final OVA challenge.[6] Perform a tracheotomy and collect bronchoalveolar lavage fluid (BALF) by instilling and retrieving a known volume of sterile saline.

-

BALF Analysis:

-

Cell Counts: Determine the total and differential cell counts in the BALF, with a focus on eosinophils.

-

Mediator Analysis: Centrifuge the BALF and analyze the supernatant for levels of CysLTs, IL-5, and other relevant cytokines (e.g., IL-4, IL-13) by ELISA.[7]

-

Eosinophil Peroxidase (EPO) Assay: Measure EPO activity in the cell pellet as an indicator of eosinophil infiltration.

-

-

Histology: Perfuse and fix the lungs for histological analysis to assess inflammatory cell infiltration and mucus production.

-

Data Analysis: Compare the inflammatory parameters in the BALF and lung tissue between the this compound-treated and vehicle-treated groups.

Conclusion